molecular formula C8H17NO2 B12920102 Methyl N-hexylcarbamate CAS No. 22139-32-8

Methyl N-hexylcarbamate

Cat. No.: B12920102
CAS No.: 22139-32-8
M. Wt: 159.23 g/mol
InChI Key: OXNAJPQXTZANJL-UHFFFAOYSA-N
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Description

Methyl N-hexylcarbamate, also known as carbamic acid, hexyl-, methyl ester, is an organic compound belonging to the class of carbamate esters. These compounds are characterized by the presence of a carbamate group, which is an ester of carbamic acid. This compound is used in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-hexylcarbamate can be synthesized through the reaction of n-hexylamine with dimethyl carbonate in the presence of a catalyst. The reaction typically occurs at a temperature of 150°C and under high pressure (9.0 MPa). The iron-chrome catalyst TZC-3/1 has been found to be particularly effective, leading to approximately 70% yield of this compound with an 80% selectivity .

Another method involves the reaction of chlorosulfonyl isocyanate with anhydrous methanol in benzene, followed by the addition of triethylamine. This method requires careful handling due to the corrosive nature of chlorosulfonyl isocyanate and the carcinogenic properties of benzene .

Chemical Reactions Analysis

Types of Reactions

Methyl N-hexylcarbamate undergoes various chemical reactions, including:

    Carbamoylation: The reaction with amines to form carbamate esters.

    Hydrolysis: The breakdown of the carbamate ester into the corresponding amine and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Dimethyl Carbonate: Used in the carbamoylation reaction.

    Chlorosulfonyl Isocyanate: Used in the synthesis involving methanol and benzene.

    Triethylamine: Used as a base in the synthesis process.

Major Products

    Carbamate Esters: Formed through the reaction with amines.

    Amines and Alcohols: Formed through hydrolysis.

Scientific Research Applications

Methyl N-hexylcarbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl N-hexylcarbamate involves the carbamate functionality, which imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This functionality also participates in hydrogen bonding through the carboxyl group and the backbone NH .

Comparison with Similar Compounds

Methyl N-hexylcarbamate can be compared with other carbamate esters, such as:

    Ethyl N-methylcarbamate: Similar in structure but with different alkyl groups.

    Dimethyl Carbamate: Contains two methyl groups instead of a hexyl group.

    Phenyl N-methylcarbamate: Contains a phenyl group instead of a hexyl group.

The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and applications .

Properties

CAS No.

22139-32-8

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl N-hexylcarbamate

InChI

InChI=1S/C8H17NO2/c1-3-4-5-6-7-9-8(10)11-2/h3-7H2,1-2H3,(H,9,10)

InChI Key

OXNAJPQXTZANJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)OC

Origin of Product

United States

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